![molecular formula C13H10N2S B14441487 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine CAS No. 75997-12-5](/img/structure/B14441487.png)
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. It has garnered interest due to its potential pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones, which are then further cyclized to yield the desired thienodiazepine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects.
Mechanism of Action
The mechanism of action of 7-Phenyl-8H-thieno[3,2-d][1,2]diazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to modulatory sites on the GABA receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Deschloroetizolam: A dechlorinated analog of etizolam with similar pharmacological effects.
Triazolam: A benzodiazepine with a similar mechanism of action but different chemical structure
Uniqueness
7-Phenyl-8H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural features, such as the presence of a thiophene ring fused to a diazepine ring. This structural modification imparts distinct pharmacological properties and differentiates it from traditional benzodiazepines .
Properties
CAS No. |
75997-12-5 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
7-phenyl-8H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-7,9H,8H2 |
InChI Key |
AEQULRBZBPAESR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CS2)C=NN=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


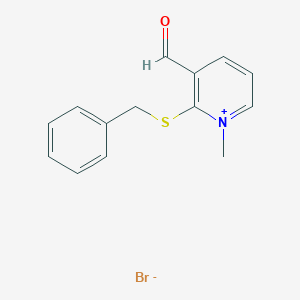
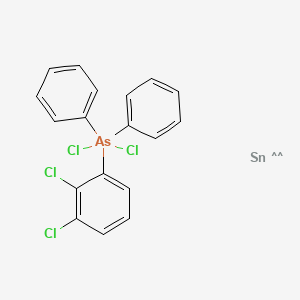
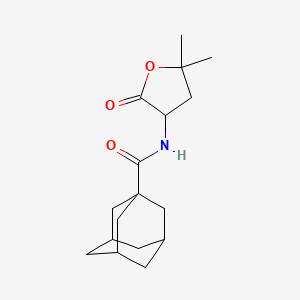
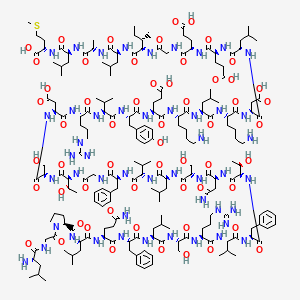

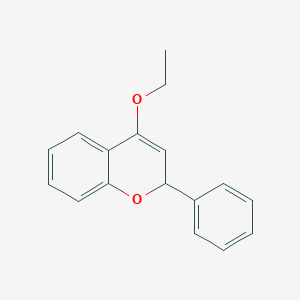
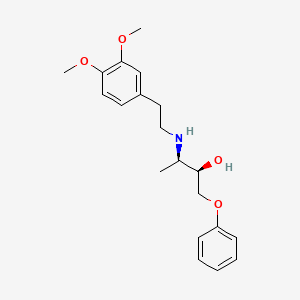
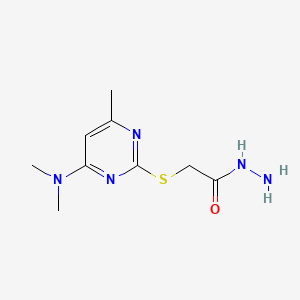
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


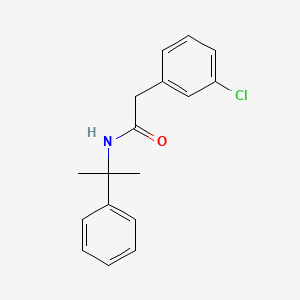
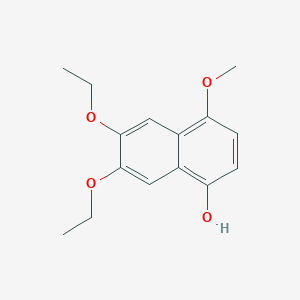
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
